



# Application of Entrectinib-d4 in Pediatric Oncology Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Entrectinib-d4 |           |
| Cat. No.:            | B15136519      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Entrectinib is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinase (TRK) A/B/C, ROS1, and Anaplastic Lymphoma Kinase (ALK) fusion proteins.[1] It has shown significant efficacy in pediatric patients with solid tumors harboring NTRK gene fusions. [2][3] Understanding the pharmacokinetic (PK) profile of entrectinib and its active metabolite, M5, in children is crucial for optimizing dosing regimens to ensure both safety and efficacy.[4][5] This document provides detailed application notes and protocols for the use of **Entrectinib-d4** as an internal standard in pediatric oncology pharmacokinetic studies.

Stable isotope-labeled internal standards, such as **Entrectinib-d4**, are considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and analysis. This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to highly accurate and precise quantification of the drug in biological matrices.

### **Signaling Pathway of Entrectinib**



Entrectinib functions by competitively inhibiting the ATP-binding sites of TRK, ROS1, and ALK tyrosine kinases. In pediatric cancers driven by NTRK, ROS1, or ALK gene fusions, the resulting fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like MAPK/ERK and PI3K/AKT. By blocking these kinases, entrectinib effectively suppresses tumor growth and can induce apoptosis.



Click to download full resolution via product page

Caption: Entrectinib inhibits aberrant signaling from fusion proteins.

## Quantitative Data from Pediatric Pharmacokinetic Studies

Data from the STARTRK-NG clinical trial provides valuable insights into the pharmacokinetics of entrectinib in pediatric patients. The recommended Phase 2 dose was determined to be 300 mg/m<sup>2</sup> once daily using the commercial F06 formulation, which was found to provide exposures comparable to the approved adult dose of 600 mg once daily.



Table 1: Steady-State Pharmacokinetic Parameters of Entrectinib in Pediatric Patients (F06 Formulation, 300 mg/m² QD)

| Parameter          | Entrectinib     | M5 (Active Metabolite) |
|--------------------|-----------------|------------------------|
| Cmax (ng/mL)       | 1030 ± 453      | 196 ± 80.4             |
| AUC0-24h (ng·h/mL) | 16800 ± 6810    | 3680 ± 1520            |
| Tmax (h)           | 4.0 (2.0 - 8.0) | 8.0 (4.0 - 24.0)       |
| t1/2 (h)           | ~40             | ~60                    |

Data are presented as mean  $\pm$  standard deviation or median (range). Data synthesized from publicly available information on the STARTRK-NG trial.

Table 2: Comparison of Entrectinib Exposure in Pediatric vs. Adult Patients

| Population | Formulation | Dose         | Mean AUC0-24h<br>(ng·h/mL) |
|------------|-------------|--------------|----------------------------|
| Pediatric  | F06         | 300 mg/m² QD | 16800                      |
| Adult      | F06         | 600 mg QD    | 17500                      |

This table illustrates that the body surface area-based dosing in pediatrics achieves systemic exposures within the efficacious range observed in adults.

# Experimental Protocols Pediatric Pharmacokinetic Study Protocol

This protocol outlines the key steps for conducting a pharmacokinetic study of entrectinib in pediatric oncology patients, based on the methodology of trials like STARTRK-NG.





Click to download full resolution via product page

Caption: Workflow for a pediatric pharmacokinetic study of entrectinib.

#### Methodology:

 Patient Population: Enroll pediatric patients with solid tumors harboring NTRK1/2/3 or ROS1 gene fusions. Obtain informed consent and assent according to institutional and regulatory guidelines.



- Dosing: Administer entrectinib orally at a dose of 300 mg/m<sup>2</sup> once daily with food. The F06 formulation (capsules with acidulant) should be used.
- Pharmacokinetic Sampling:
  - Intensive PK sampling: On Cycle 1, Day 1 (single dose) and at steady-state (e.g., Cycle 2, Day 1), collect blood samples (approx. 1-2 mL each) into K2-EDTA tubes at the following time points:
    - Pre-dose (0 hour)
    - 1, 2, 4, 6, 8, and 24 hours post-dose.
  - Sparse PK sampling: Can be performed at other visits to monitor drug exposure.
- Sample Processing and Storage:
  - $\circ$  Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate plasma.
  - Transfer the plasma into uniquely labeled polypropylene tubes.
  - Store the plasma samples at -70°C or lower until bioanalysis.
- Bioanalysis: Quantify plasma concentrations of entrectinib and its M5 metabolite using a validated LC-MS/MS method with Entrectinib-d4 as the internal standard (see Protocol 2).
- Pharmacokinetic Analysis:
  - Calculate PK parameters using non-compartmental analysis (NCA) with software such as Phoenix™ WinNonlin®.
  - Key parameters to determine include: Cmax (maximum concentration), Tmax (time to Cmax), AUC0-24h (area under the concentration-time curve over 24 hours), and t1/2 (terminal half-life).



# Bioanalytical Protocol for Entrectinib in Pediatric Plasma using LC-MS/MS

This protocol describes a method for the quantification of entrectinib in human plasma using **Entrectinib-d4** as an internal standard (IS).



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Entrectinib dose confirmation in pediatric oncology patients: pharmacokinetic considerations PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Entrectinib in children and young adults with solid or primary CNS tumors harboring NTRK, ROS1, or ALK aberrations (STARTRK-NG) PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Entrectinib dose confirmation in pediatric oncology patients: pharmacokinetic considerations PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Entrectinib-d4 in Pediatric Oncology Pharmacokinetic Studies: Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136519#application-of-entrectinib-d4-in-pediatric-oncology-pharmacokinetic-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com